4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester
Description
Infrared Spectroscopy (IR)
Raman Spectroscopy
- Adamantane skeleton vibrations : Peaks at 780 cm⁻¹ (C-C ring breathing) and 600 cm⁻¹ (deformation modes).
- Methoxy group : Symmetric stretch at 2830 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (300 MHz, CDCl₃)
¹³C NMR (75 MHz, CDCl₃)
2D NMR Correlations
- HETCOR : Confirms connectivity between methoxy protons (δ 3.72) and carbon (δ 56.12).
- COSY : Reveals coupling between bridgehead protons (δ 1.86–2.20) and adjacent CH₂ groups.
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl (3S,5R)-4-hydroxy-4-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-16-11(14)12-5-8-3-9(6-12)13(15,17-2)10(4-8)7-12/h8-10,15H,3-7H2,1-2H3/t8?,9-,10+,12?,13? |
InChI Key |
YRQKBDYSRQPLPA-QPBUKTHISA-N |
Isomeric SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(O)OC |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Hydroxylation and Methylation
Adamantane-1-carboxylic acid serves as a starting material due to its commercial availability. Bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions yields 3-bromoadamantane-1-carboxylic acid. Subsequent hydroxylation via SN2 substitution with aqueous NaOH introduces a hydroxyl group at position 3.
Key Reaction:
$$
\text{3-Bromoadamantane-1-carboxylic acid} + \text{NaOH} \rightarrow \text{3-Hydroxyadamantane-1-carboxylic acid} + \text{NaBr}
$$
Selective methylation of the 3-hydroxy group using methyl iodide (CH3I) and potassium carbonate (K2CO3) in dimethylformamide (DMF) produces 3-methoxyadamantane-1-carboxylic acid. Finally, esterification with methanol (CH3OH) and sulfuric acid (H2SO4) yields the target ester.
Table 1: Reaction Conditions for Direct Functionalization
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, CCl4, light | 80°C | 12 | 65 |
| Hydroxylation | NaOH (10%), H2O | 100°C | 6 | 78 |
| Methylation | CH3I, K2CO3, DMF | 60°C | 8 | 85 |
| Esterification | CH3OH, H2SO4 | Reflux | 4 | 90 |
Epoxide Ring-Opening Strategy
Formation of Adamantane Epoxide Intermediate
Oxidation of a pre-functionalized adamantane derivative with meta-chloroperbenzoic acid (mCPBA) generates an epoxide at the 3,4-position. Ring-opening with water under acidic conditions produces a diol intermediate, which is selectively methylated at one hydroxyl group.
Mechanism:
- Epoxidation of 3,4-didehydroadamantane-1-carboxylic acid.
- Acid-catalyzed ring-opening to form 3,4-dihydroxyadamantane-1-carboxylic acid.
- Methylation using dimethyl sulfate ((CH3)2SO4) in tetrahydrofuran (THF).
Table 2: Epoxide-Mediated Synthesis Parameters
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH2Cl2 | 0°C → RT | 24 | 70 |
| Ring-opening | H2O, H2SO4 | 50°C | 6 | 82 |
| Methylation | (CH3)2SO4, KOH, THF | 40°C | 10 | 75 |
Transition-Metal-Catalyzed C–H Activation
Palladium-Catalyzed Hydroxylation
Recent advances in C–H functionalization enable direct hydroxylation of adamantane derivatives. Using a palladium(II) catalyst and PhI(OAc)2 as an oxidant, hydroxyl groups are introduced at the 4-position of adamantane-1-carboxylic acid. Subsequent methylation and esterification complete the synthesis.
Reaction Scheme:
$$
\text{Adamantane-1-carboxylic acid} \xrightarrow[\text{PhI(OAc)}{2}]{\text{Pd(OAc)}{2}} \text{4-Hydroxyadamantane-1-carboxylic acid} \rightarrow \text{Methylation} \rightarrow \text{Esterification}
$$
Table 3: Catalytic C–H Activation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2 (5 mol%) |
| Oxidant | PhI(OAc)2 (2 equiv) |
| Solvent | Acetic acid |
| Yield | 68% |
Biomimetic Synthesis via Radical Intermediates
Radical Hydroxylation Using Fenton’s Reagent
Hydroxyl radicals generated from Fenton’s reagent (Fe2+/H2O2) selectively functionalize adamantane at bridgehead positions. A mixture of adamantane-1-carboxylic acid, FeSO4, and H2O2 in acidic medium yields 4-hydroxyadamantane-1-carboxylic acid, which is further methylated and esterified.
Critical Considerations:
- Radical reactions often lack regioselectivity, necessitating chromatographic purification.
- Excess H2O2 may overoxidize intermediates.
Chemical Reactions Analysis
Esterification Route
The synthesis typically involves:
-
Adamantane core formation : Derived from diamondoid frameworks or protoadamantane precursors .
-
Functional group installation : Introduction of hydroxyl, methoxy, and carboxylic acid groups.
-
Esterification : Conversion of the carboxylic acid group to a methyl ester via reaction with methanol or methylating agents (e.g., methyl iodide).
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:
Methyl ester → Carboxylic acid
This reaction is critical for further functionalization .
Decarboxylative Halogenation
While not directly observed for this compound, analogous adamantane derivatives undergo decarboxylative halogenation via radical mechanisms. For example:
-
Acyloxy radical formation : Homolytic cleavage of the oxygen-halogen bond.
-
CO₂ elimination : Formation of alkyl radicals.
-
Halogen abstraction : Reaction with halogen donors (e.g., BrCCl₃) to yield halides .
Fluorination
Fluorination of adamantane derivatives can occur via diethylaminosulfur trifluoride (DAST), though specific data for this compound is limited .
Hydrolysis Mechanism
The ester hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysts. The adamantane core’s rigidity stabilizes intermediates, enhancing reaction efficiency.
Radical-Mediated Decarboxylation
In halodecarboxylation, acyloxy radicals decompose to release CO₂, forming alkyl radicals. These radicals abstract halogens from donors, yielding alkyl halides .
Protoadamantane Solvolysis
During synthesis, protoadamantane derivatives undergo solvolysis via carbocation intermediates. The adamantane structure’s high stability allows for efficient isomerization and functional group incorporation .
Scientific Research Applications
Medicinal Chemistry Applications
1. Central Nervous System Disorders
The compound has been investigated for its potential therapeutic effects on central nervous system (CNS) disorders. Research indicates that adamantyl derivatives can modulate glutamate neurotransmission, which is crucial for treating conditions like epilepsy and neurodegenerative diseases. Specifically, the compound has been shown to possess neuroprotective properties, potentially aiding in the treatment of diseases such as Alzheimer's and Parkinson's disease .
2. Anticancer Properties
Studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of adamantane have been found to target the Akt/NFκB signaling pathway, which is often dysregulated in various cancers, including prostate cancer. The compound induces apoptosis in cancer cells by inhibiting Akt kinase activity and reducing NFκB transcriptional activity . This suggests a promising role for 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester in cancer therapy.
Pharmacological Insights
3. Drug Delivery Systems
The unique structure of adamantane derivatives allows them to be utilized in drug delivery systems. Their hydrophobic nature can enhance the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that these compounds can be incorporated into liposomal formulations, improving drug release profiles and targeting capabilities .
4. Neuroprotective Agents
The compound's neuroprotective effects extend beyond cancer treatment. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases where oxidative damage plays a significant role .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, and alteration of cellular processes.
Comparison with Similar Compounds
Research Findings and Trends
- Enzymatic Compatibility : Linear methyl esters (e.g., 3-OBA methyl ester) outperform adamantane derivatives in transaminase-mediated reactions due to reduced steric hindrance .
- Pharmacological Potential: Adamantane-based esters are prioritized for drug delivery systems and prodrugs due to their slow metabolism and ability to cross lipid membranes .
- Safety Considerations: Adamantane derivatives require specialized handling (e.g., fume hoods, PPE) compared to simpler esters, as noted in safety guidelines .
Biological Activity
4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester is a compound derived from the adamantane framework, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The compound features a unique adamantane structure that enhances its lipophilicity and stability, which are critical for pharmacological applications. The presence of hydroxyl and methoxy groups contributes to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that compounds related to adamantane derivatives exhibit significant antioxidant activity. For instance, studies have shown that 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester can inhibit lipid peroxidation and protect cellular components from oxidative damage. This property is particularly relevant in neuroprotective contexts, as oxidative stress is a contributing factor in neurodegenerative diseases.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways such as Akt/NFκB. Specifically, it has been shown to inhibit the proliferation of prostate cancer cells by reducing phosphorylated Akt levels, leading to decreased survival signaling and increased apoptotic activity .
Neuroprotective Effects
In models of neurotoxicity, 4-hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester has exhibited protective effects against oxidative stress-induced cell death. Its ability to enhance neuronal survival under stress conditions suggests a potential role in treating neurodegenerative disorders .
Akt/NFκB Pathway Modulation
The modulation of the Akt/NFκB signaling pathway is central to the biological activity of this compound. By inhibiting Akt activation, it leads to reduced NFκB transcriptional activity, which is crucial for cell survival in various malignancies. This mechanism highlights its potential as a therapeutic agent targeting cancer cell survival pathways .
Antioxidant Mechanisms
The antioxidant mechanisms involve scavenging free radicals and inhibiting lipid peroxidation processes. These actions contribute to cellular protection against oxidative damage, making the compound a candidate for further exploration in neuroprotection .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the effects on prostate cancer cells; showed significant apoptosis induction at specific concentrations. | Supports the anticancer potential of the compound through Akt pathway inhibition. |
| Study 2 | Assessed neuroprotective effects in SH-SY5Y cells under oxidative stress conditions; demonstrated restoration of cellular viability. | Suggests potential for treating neurodegenerative diseases due to protective mechanisms against oxidative damage. |
| Study 3 | Evaluated antioxidant activity in brain homogenates; showed effective inhibition of lipid peroxidation. | Highlights the compound's role as an antioxidant agent with implications for brain health. |
Q & A
Basic: What are the standard protocols for synthesizing 4-Hydroxy-4-methoxy-3-adamantane-1-carboxylic methyl ester?
Answer:
The synthesis typically involves multi-step reactions starting from adamantane derivatives. A common approach is bromination of 1-adamantyl methyl ketone using N-bromosuccinimide (NBS) in methanol under reflux, followed by esterification with the target carboxylic acid in the presence of potassium carbonate in DMF. For example, analogous adamantane esters are synthesized via nucleophilic substitution, where bromomethyl intermediates react with carboxylates under mild conditions (room temperature, 3 hours). Post-reaction, the product is isolated by precipitation in ice-water, followed by recrystallization from acetone or ethanol . Characterization employs FTIR (C=O and ester C-O stretches at ~1700–1250 cm⁻¹) and NMR (distinct adamantane proton signals at δ 1.7–2.1 ppm and ester-linked methyl/methoxy groups) .
Advanced: How can the Taguchi method optimize reaction parameters for synthesizing this compound?
Answer:
The Taguchi method uses orthogonal arrays (e.g., L9) to systematically evaluate variables like catalyst concentration, temperature, and molar ratios with minimal experiments. For methyl esters, catalyst concentration often dominates yield (77.6% contribution in analogous studies). Researchers should:
- Define control parameters (e.g., catalyst type: KOH vs. NaOH; temperature: 40–60°C).
- Conduct ANOVA to rank parameter significance.
- Calculate signal-to-noise (S/N) ratios (larger-the-better) to identify optimal levels (e.g., 1.5 wt% catalyst, 60°C). Validation runs under optimized conditions can achieve >95% yield .
Basic: What safety precautions are required when handling this compound?
Answer:
Based on structurally similar adamantane-carboxylic esters:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B irritation) .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (OSHA HCS respiratory irritation Category 3) .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations and seek medical help .
Advanced: How to resolve spectral data contradictions during structural elucidation?
Answer:
Discrepancies in NMR/FTIR data can arise from impurities or solvent effects. Strategies include:
- Cross-Validation: Compare experimental NMR shifts with literature values (e.g., adamantane CH₂ protons at δ 1.7–1.9 ppm; ester carbonyls at ~170 ppm in ¹³C NMR) .
- DEPT/HSQC Experiments: Differentiate CH₃, CH₂, and CH groups in complex spectra.
- Crystallography: Obtain single-crystal X-ray structures for unambiguous confirmation (as done for analogous adamantane esters) .
Basic: What storage conditions ensure compound stability?
Answer:
- Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Keep at 2–8°C in a ventilated, fireproof cabinet, segregated from oxidizers .
- Monitor for discoloration or precipitate formation as signs of degradation.
Advanced: What strategies mitigate yield loss during scale-up?
Answer:
- Reactor Design: Use jacketed reactors for precise temperature control (critical for exothermic esterifications).
- Purification: Replace recrystallization with column chromatography (silica gel, hexane/EtOAc gradients) for higher recovery.
- Process Analytical Technology (PAT): Implement inline FTIR or HPLC to monitor reaction progress and adjust parameters dynamically .
Basic: How is purity assessed, and what thresholds apply?
Answer:
- HPLC: Use C18 columns with UV detection (λ = 210–254 nm). Acceptable purity for research is ≥95% (analogous compounds require ≥98% for pharmacological studies) .
- TLC: Spotting on silica plates (hexane:EtOAc 3:1) with visualization under UV or iodine vapor.
Advanced: What mechanistic insights explain the adamantane core’s reactivity?
Answer:
The adamantane scaffold’s rigidity and electron-deficient bridgehead carbons influence reactivity:
- Steric Effects: Bulky adamantane groups slow nucleophilic attacks, favoring specific regiochemistry.
- Electronic Effects: Electron-withdrawing ester groups enhance electrophilicity at the carbonyl carbon, facilitating acyl transfer reactions. DFT studies on similar systems show transition-state stabilization via hyperconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
